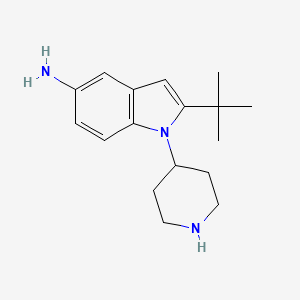
2-tert-butyl-1-(piperidin-4-yl)-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is a chemical compound with the molecular formula C17H25N3 and a molecular weight of 271.40 g/mol . This compound belongs to the class of indole derivatives, which are significant in both natural products and synthetic drugs due to their diverse biological activities . Indole derivatives are known for their roles in cell biology and their therapeutic potential in treating various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . Catalysts and solvents are carefully selected to enhance the efficiency of the reactions . The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitro groups, alkyl groups, and various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Halogenated, nitrated, or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . For example, they can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . Additionally, indole derivatives can interact with neurotransmitter receptors, affecting neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the tert-butyl group and the piperidinyl moiety enhances its stability and bioactivity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C17H25N3 |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
2-tert-butyl-1-piperidin-4-ylindol-5-amine |
InChI |
InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-13(18)4-5-15(12)20(16)14-6-8-19-9-7-14/h4-5,10-11,14,19H,6-9,18H2,1-3H3 |
InChI-Schlüssel |
RHQZOIJOIJQCON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(N1C3CCNCC3)C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
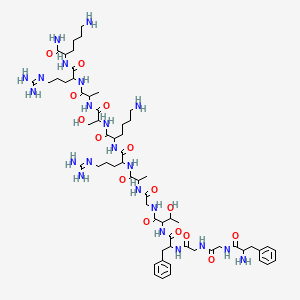
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)
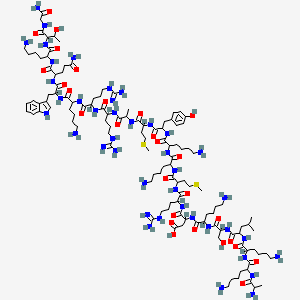
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)

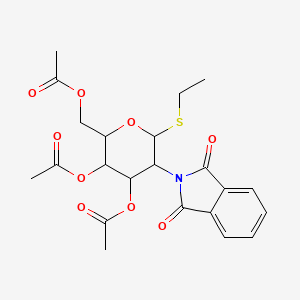
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
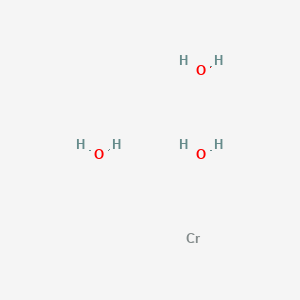
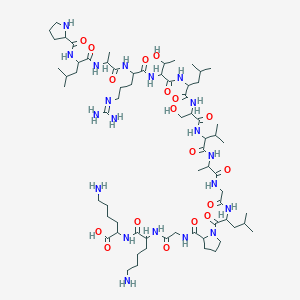
![Ethyl 2-({4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoyl}amino)acetate](/img/structure/B15286164.png)
